I3MT-3 I3MT-3
Brand Name: Vulcanchem
CAS No.:
VCID: VC5003665
InChI: InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21)
SMILES: CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.4 g/mol

I3MT-3

CAS No.:

Cat. No.: VC5003665

Molecular Formula: C17H14N2O2S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

I3MT-3 -

Specification

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
IUPAC Name 4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21)
Standard InChI Key KKPLVAUVHOSUPR-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical and Pharmacological Profile of I3MT-3

Structural and Physicochemical Properties

I3MT-3 (CAS 459420-09-8) is characterized by a thiourea backbone linked to a naphthalene moiety, which facilitates its interaction with the persulfurated cysteine residue in 3-MST’s active site . Key physicochemical properties include:

PropertyValue
Molecular FormulaC17_{17}H14_{14}N2_2O2_2S
Molecular Weight310.37 g/mol
IC50_{50} (3-MST)2.7 μM (human)
IC50_{50} (Caspase-1)13.6 μM (in vitro)

The compound exhibits cell-membrane permeability, enabling both intracellular and extracellular targeting .

Target Specificity and Selectivity

I3MT-3 shows >100-fold selectivity for 3-MST over other H2_2S-producing enzymes like cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) . At 100 μM, it achieves >90% inhibition of 3-MST activity in HEK293 and COS7 cells without affecting CSE or CBS . This specificity arises from its unique binding to 3-MST’s catalytic cysteine persulfide (Cys247^{247}-SSH) .

Mechanisms of Action

Inhibition of 3-MST and H2_22S Production

3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to thioredoxin, generating H2_2S. I3MT-3 disrupts this process by covalently modifying Cys247^{247}-SSH, reducing H2_2S levels by 80–90% at 10 μM in cell lysates . In murine colon cancer (CT26) cells, it decreases H2_2S fluorescence (AzMC probe) with an IC50_{50} of 30 μM .

Preclinical Findings

In Vitro Efficacy

  • Anti-Proliferative Effects: In CT26 cells, I3MT-3 (100–300 μM) reduces proliferation by 40–60% over 48 hours without inducing necrosis .

  • Metabolic Impact: Decreases oxygen consumption rate (OCR) by 35% at 300 μM, indicating mitochondrial dysfunction .

  • Caspase-1 Binding: Molecular docking reveals I3MT-3 occupies caspase-1’s active site, blocking substrate cleavage .

In Vivo Anti-Inflammatory Activity

In LPS-primed mice:

  • IL-1β Reduction: Intraperitoneal I3MT-3 (20 mg/kg) lowers peritoneal IL-1β levels by 65% post-gefitinib challenge .

  • Safety Profile: No acute toxicity observed at therapeutic doses .

Comparative Analysis with Existing Inhibitors

InhibitorTarget(s)IC50_{50}Selectivity Over CSE/CBS
I3MT-33-MST, Caspase-12.7 μM>100-fold
VX-765Caspase-110 nMN/A
DL-PropargylglycineCSE50 μMLow

I3MT-3’s dual inhibition offers broader anti-inflammatory effects compared to single-target agents .

Therapeutic Applications

Inflammatory Diseases

  • Rheumatoid Arthritis: Suppresses NLRP3 inflammasome in synovial macrophages .

  • Colitis: Reduces H2_2S-mediated oxidative stress in murine models .

Oncology

  • Colon Cancer: Slows CT26 tumor growth by 40% via 3-MST inhibition and metabolic disruption .

Limitations and Future Directions

While I3MT-3’s dual activity is advantageous, its moderate potency for caspase-1 (IC50_{50} = 13.6 μM) necessitates structural optimization . Ongoing studies focus on:

  • Improving blood-brain barrier penetration for neurodegenerative applications.

  • Reducing off-target effects on mitochondrial respiration.

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